molecular formula C16H30 B14745138 2-Hexadecyne CAS No. 629-75-4

2-Hexadecyne

Cat. No.: B14745138
CAS No.: 629-75-4
M. Wt: 222.41 g/mol
InChI Key: QYOCOJVJMRFVPG-UHFFFAOYSA-N
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Description

2-Hexadecyne (IUPAC name: hexadec-2-yne) is a terminal alkyne with the molecular formula C₁₆H₃₀ and a triple bond between the second and third carbon atoms. Its structure is characterized by a linear hydrocarbon chain (16 carbons) with sp-hybridized carbons at the triple bond site. While the provided evidence lacks direct data for this compound, general alkyne properties can be inferred:

  • Molecular weight: 222.41 g/mol.
  • Physical state: Likely a liquid or low-melting solid at room temperature, similar to longer-chain alkynes.
  • Reactivity: As an internal alkyne, it is less reactive in acid-catalyzed hydration compared to terminal alkynes but participates in cycloaddition and metal-catalyzed coupling reactions.

The absence of specific toxicological data in the evidence necessitates caution in handling, aligning with standard safety protocols for unsaturated hydrocarbons .

Properties

CAS No.

629-75-4

Molecular Formula

C16H30

Molecular Weight

222.41 g/mol

IUPAC Name

hexadec-2-yne

InChI

InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,5,7-16H2,1-2H3

InChI Key

QYOCOJVJMRFVPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC#CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hexadecyne can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes . For instance, the reaction between 1-hexyne and a suitable alkyl halide in the presence of a strong base like sodium amide can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves catalytic processes . These processes often use metal catalysts such as palladium or nickel to facilitate the addition of alkyl groups to terminal alkynes .

Chemical Reactions Analysis

Types of Reactions: 2-Hexadecyne undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hexadecyne has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studies have explored its potential as a biochemical probe to investigate enzyme activities.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Hexadecyne exerts its effects is primarily through its reactivity at the triple bond . This reactivity allows it to participate in various chemical reactions, forming new bonds and structures. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Research Findings and Data Gaps

Toxicological and Regulatory Status
  • No specific data on this compound exists in the provided evidence. However, analogous compounds like 2-hexanone (a ketone) show neurotoxicity, underscoring the need for rigorous exposure controls .

Q & A

Q. How can meta-analysis frameworks reconcile conflicting literature on this compound’s environmental persistence?

  • Methodological Answer : Apply PRISMA guidelines to aggregate data from 20+ studies. Use random-effects models to account for heterogeneity in experimental conditions (pH, temperature). Perform sensitivity analysis to identify outlier datasets and publish raw degradation half-lives in open-access repositories .

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